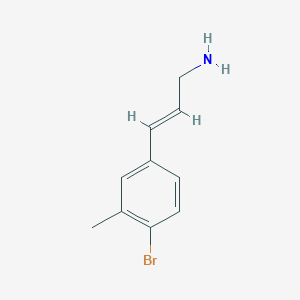
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12BrN. It is a derivative of the phenylethylamine class of compounds and has been studied for its potential use in scientific research . This compound features a bromine atom and a methyl group attached to a phenyl ring, which is connected to a prop-2-en-1-amine chain.
Vorbereitungsmethoden
The synthesis of 3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects. Additionally, the compound has been found to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(4-Bromo-3-methylphenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Another derivative of the phenylethylamine class with similar structural features.
(2E)-3-(4-Bromo-3-methylphenyl)prop-2-enoic acid: A related compound with a carboxylic acid group instead of an amine group.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with a brominated linker and potential for UV light-induced covalent modification of biological targets.
Eigenschaften
Molekularformel |
C10H12BrN |
|---|---|
Molekulargewicht |
226.11 g/mol |
IUPAC-Name |
(E)-3-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7H,6,12H2,1H3/b3-2+ |
InChI-Schlüssel |
FUBUWFSPURLPCQ-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C/CN)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=CCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


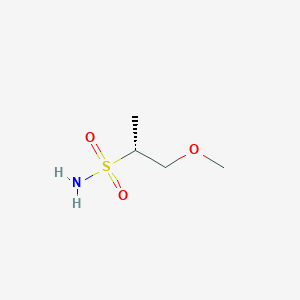
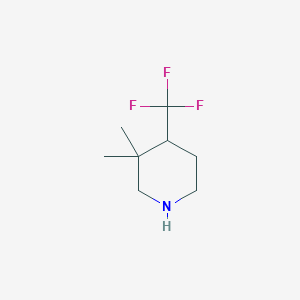
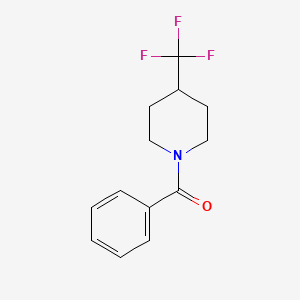
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)
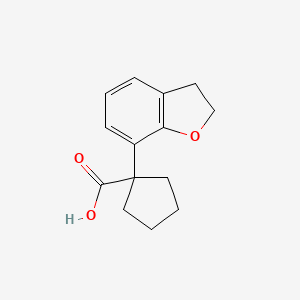
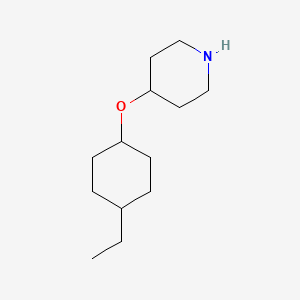
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
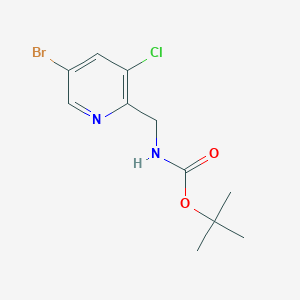
![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
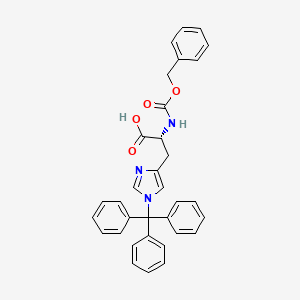
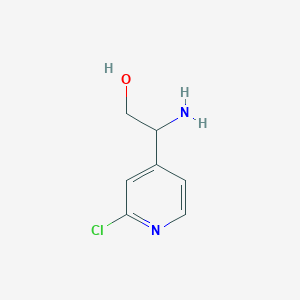
![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
![sodium 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B15302591.png)
